

# Application Note: High-Performance Liquid Chromatography for Terbucarb Analysis

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## Compound of Interest

Compound Name: *Terbucarb*

Cat. No.: *B166762*

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## Introduction

**Terbucarb** is a carbamate pesticide used to control a variety of insects. Monitoring its presence in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection offers a reliable and accessible method for the quantification of **Terbucarb** residues. This application note provides a detailed protocol for the analysis of **Terbucarb** using a C18 stationary phase and a UV detector, along with a comprehensive sample preparation method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

## Principle

This method utilizes reversed-phase HPLC to separate **Terbucarb** from other matrix components. A C18 column is employed, which retains the relatively nonpolar **Terbucarb** analyte. The mobile phase, a mixture of acetonitrile and water, is used to elute **Terbucarb** from the column. Detection is achieved by monitoring the UV absorbance of the eluate at a wavelength where **Terbucarb** exhibits significant absorption, typically around 220 nm. Quantification is performed by comparing the peak area of **Terbucarb** in the sample to that of a known standard.

## Quantitative Data Summary

The following table summarizes the typical quantitative data for the HPLC-UV analysis of **Terbucarb**. It is important to note that these values may vary depending on the specific instrument, column, and laboratory conditions. Method validation should be performed to determine the precise performance characteristics in your laboratory.

Parameter	Typical Value
Chromatographic Conditions	
HPLC Column	C18, 5 $\mu$ m, 4.6 x 250 mm
Mobile Phase	Acetonitrile : Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 $\mu$ L
Column Temperature	Ambient (approx. 25 $^{\circ}$ C)
Detection Wavelength	220 nm
Performance Characteristics	
Retention Time (RT)	Approximately 8 - 12 minutes
Linearity Range	0.1 - 10 $\mu$ g/mL (Correlation Coefficient > 0.99)
Limit of Detection (LOD)	~0.05 $\mu$ g/mL
Limit of Quantitation (LOQ)	~0.15 $\mu$ g/mL
Recovery (from spiked samples)	85% - 110%
Precision (%RSD)	< 5%

## Experimental Protocols

### Reagents and Materials

- **Terbucarb** analytical standard ( $\geq$ 98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- C18 bulk sorbent
- 0.22 µm syringe filters

## Standard Solution Preparation

- Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of **Terbucarb** standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL) by serial dilution of the primary stock standard with the mobile phase (Acetonitrile:Water, 60:40).

## Sample Preparation (QuEChERS Method for Soil Samples)

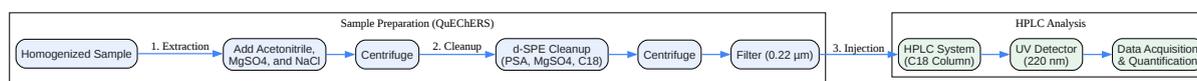
- Sample Extraction:
  - Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile to the tube.
  - Cap the tube and shake vigorously for 1 minute.
  - Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
  - Immediately shake for 1 minute to prevent the formation of salt agglomerates.
  - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous magnesium sulfate, and 150 mg of C18 sorbent.
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- Final Preparation:
  - Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
  - The sample is now ready for HPLC analysis.

## HPLC Analysis

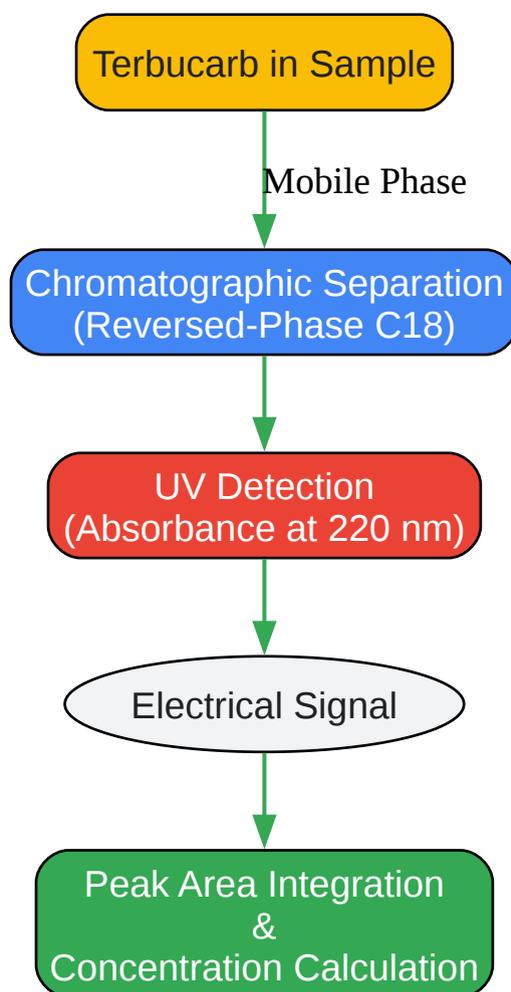
- System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 60:40) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve by plotting peak area against concentration.
- Sample Analysis: Inject the prepared sample extracts.
- Quantification: Determine the concentration of **Terbucarb** in the samples by comparing their peak areas to the calibration curve.

## Visualizations



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Caption: Experimental workflow for **Terbucarb** analysis.



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Caption: Logical relationship of the analytical process.

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